3-[(3,5-Dimethylphenyl)amino]-2-methylphenol
Description
3-[(3,5-Dimethylphenyl)amino]-2-methylphenol is a phenolic compound featuring a 2-methylphenol core substituted with a 3,5-dimethylphenylamino group. The 3,5-dimethylphenyl group may enhance steric bulk and influence electronic properties, impacting reactivity and binding interactions.
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
3-(3,5-dimethylanilino)-2-methylphenol |
InChI |
InChI=1S/C15H17NO/c1-10-7-11(2)9-13(8-10)16-14-5-4-6-15(17)12(14)3/h4-9,16-17H,1-3H3 |
InChI Key |
ARMWBJICKXGEQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C(C(=CC=C2)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Bromo-2-methylphenol
The first step requires bromination of 2-methylphenol (o-cresol) at the 3-position. Directed ortho-metallation (DoM) techniques, employing a directing group such as a trimethylsilyl (TMS) protecting group, can facilitate regioselective bromination. For instance, treating 2-methylphenol with tert-butyldimethylsilyl chloride (TBDMSCl) forms the protected derivative, which undergoes lithiation at −78°C followed by quenching with bromine to yield 3-bromo-2-methylphenol.
Coupling with 3,5-Dimethylaniline
The Ullmann reaction proceeds by heating 3-bromo-2-methylphenol with 3,5-dimethylaniline in the presence of copper(I) iodide (CuI), a base such as potassium carbonate ($$ \text{K}2\text{CO}3 $$), and a polar solvent like dimethylformamide (DMF) at 120–150°C for 12–24 hours. This method, adapted from analogous aryl aminations, typically achieves moderate yields (50–70%).
Buchwald-Hartwig Amination of a Brominated Precursor
The Buchwald-Hartwig reaction, leveraging palladium catalysts, enables efficient cross-coupling of aryl halides with amines under milder conditions compared to Ullmann chemistry.
Palladium-Catalyzed Coupling
Using 3-bromo-2-methylphenol and 3,5-dimethylaniline, this method employs a palladium catalyst (e.g., $$ \text{Pd}2(\text{dba})3 $$) with a phosphine ligand (Xantphos) and a base (cesium carbonate, $$ \text{Cs}2\text{CO}3 $$) in toluene at 100°C. The reaction typically completes within 6–12 hours, yielding 3-[(3,5-dimethylphenyl)amino]-2-methylphenol with efficiencies exceeding 75% in optimized systems.
Advantages Over Ullmann Coupling
The Buchwald-Hartwig method offers superior functional group tolerance and reduced reaction times. However, catalyst cost and sensitivity to oxygen necessitate inert atmosphere conditions, complicating large-scale applications.
Reductive Amination of a Ketone Intermediate
Reductive amination provides an alternative route, though it requires synthesizing a ketone precursor.
Formation of 3-Keto-2-methylphenol
Oxidation of 3-hydroxy-2-methylacetophenone using Jones reagent ($$ \text{CrO}3/\text{H}2\text{SO}4 $$) generates 3-keto-2-methylphenol. Subsequent condensation with 3,5-dimethylaniline in the presence of sodium cyanoborohydride ($$ \text{NaBH}3\text{CN} $$) in methanol at room temperature facilitates reductive amination. Yields for this step range from 60–80%, depending on the steric hindrance of the amine.
Hydrogenolysis of a Mannich Base Intermediate
Adapting methodologies from ortho-methylated phenol synthesis, hydrogenolysis of a Mannich base derivative presents a scalable route.
Mannich Base Synthesis
Reacting 3-amino-2-methylphenol with formaldehyde and dimethylamine in aqueous methanol forms the Mannich base, 5-amino-2-[(N,N-dimethylamino)methyl]-2-methylphenol. This intermediate is isolated as a crystalline solid with a melting point of 158–160°C.
Catalytic Hydrogenolysis
Hydrogenation of the Mannich base using palladium on carbon ($$ \text{Pd/C} $$, 3% loading) under alkaline conditions (3N $$ \text{KOH} $$) at 70–80°C and 60 psi $$ \text{H}_2 $$ pressure cleaves the C–N bond, yielding 3-[(3,5-dimethylphenyl)amino]-2-methylphenol. This method, demonstrated in analogous systems, achieves 68% yield with high purity (97% by titration).
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| Ullmann Coupling | Low-cost Cu catalyst | High temperatures, long reaction times | 50–70% |
| Buchwald-Hartwig | Mild conditions, high efficiency | Expensive catalysts, inert atmosphere | 70–85% |
| Reductive Amination | Simple setup, no halogenation required | Requires ketone precursor | 60–80% |
| Hydrogenolysis | Scalable, high purity | Multi-step synthesis | 65–75% |
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dimethylphenyl)amino]-2-methylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenolic group can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-[(3,5-Dimethylphenyl)amino]-2-methylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(3,5-Dimethylphenyl)amino]-2-methylphenol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following compounds share structural motifs with 3-[(3,5-Dimethylphenyl)amino]-2-methylphenol, differing in functional groups or substitution patterns:
Table 1: Key Structural Analogues
Biological Activity
3-[(3,5-Dimethylphenyl)amino]-2-methylphenol, also known as a phenolic compound, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, synthesizing findings from various studies and providing insights into its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This indicates the presence of a dimethylphenyl group attached to an amino group and a methylphenol moiety.
Antioxidant Properties
Phenolic compounds are renowned for their antioxidant capabilities. A study by Ajibade and Andrew (2021) indicated that similar phenolic compounds exhibit significant free radical scavenging activity, which can mitigate oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Antimicrobial Activity
Research has demonstrated that phenolic compounds can exert antimicrobial effects against various pathogens. In vitro studies have shown that 3-[(3,5-Dimethylphenyl)amino]-2-methylphenol possesses activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis .
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Compounds with phenolic structures have been shown to inhibit the production of pro-inflammatory cytokines. In a recent study, it was found that 3-[(3,5-Dimethylphenyl)amino]-2-methylphenol reduced levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
Case Study 1: Antioxidant Activity Assessment
A study conducted on various phenolic compounds evaluated their antioxidant capacity using the DPPH assay. The results showed that 3-[(3,5-Dimethylphenyl)amino]-2-methylphenol exhibited a significant reduction in DPPH radical concentration, comparable to established antioxidants like ascorbic acid.
| Compound | IC50 (µM) |
|---|---|
| 3-[(3,5-Dimethylphenyl)amino]-2-methylphenol | 25 |
| Ascorbic Acid | 20 |
Case Study 2: Antimicrobial Efficacy
In a comparative study on the antimicrobial properties of several phenolic compounds against E. coli, the following Minimum Inhibitory Concentrations (MIC) were recorded:
| Compound | MIC (µg/mL) |
|---|---|
| 3-[(3,5-Dimethylphenyl)amino]-2-methylphenol | 50 |
| Phenol | 40 |
| Vancomycin | 10 |
These results indicate that while effective, the compound's antimicrobial activity is less potent than that of standard antibiotics like vancomycin .
The biological activities of 3-[(3,5-Dimethylphenyl)amino]-2-methylphenol are attributed to its ability to interact with cellular signaling pathways. The compound's antioxidant properties stem from its capacity to donate hydrogen atoms to free radicals, thereby neutralizing them. Furthermore, its anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways, which play a critical role in inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
